molecular formula C31H47NO3 B15020138 N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}-4-butoxybenzamide

N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}-4-butoxybenzamide

Cat. No.: B15020138
M. Wt: 481.7 g/mol
InChI Key: FRDYQSRNSHBAAW-UHFFFAOYSA-N
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Description

N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}-4-butoxybenzamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}-4-butoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,4-bis(2-methylbutan-2-yl)phenol with an appropriate alkylating agent to form the phenoxy intermediate.

    Butylation: The phenoxy intermediate is then reacted with butyl bromide under basic conditions to introduce the butyl group.

    Amidation: The final step involves the reaction of the butylated phenoxy compound with 4-butoxybenzoyl chloride in the presence of a base to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}-4-butoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The phenoxy and butoxy groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}-4-butoxybenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}-4-butoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Disrupting Membrane Integrity: Affecting the integrity of cellular membranes, leading to altered cellular functions.

Comparison with Similar Compounds

N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}-4-butoxybenzamide can be compared with other similar compounds, such as:

    N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}-4-methoxybenzamide: Differing by the presence of a methoxy group instead of a butoxy group.

    N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}-4-ethoxybenzamide: Differing by the presence of an ethoxy group instead of a butoxy group.

These similar compounds may exhibit different chemical and biological properties due to variations in their functional groups, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C31H47NO3

Molecular Weight

481.7 g/mol

IUPAC Name

N-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl]-4-butoxybenzamide

InChI

InChI=1S/C31H47NO3/c1-8-11-21-34-26-17-14-24(15-18-26)29(33)32-20-12-13-22-35-28-19-16-25(30(4,5)9-2)23-27(28)31(6,7)10-3/h14-19,23H,8-13,20-22H2,1-7H3,(H,32,33)

InChI Key

FRDYQSRNSHBAAW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCCCOC2=C(C=C(C=C2)C(C)(C)CC)C(C)(C)CC

Origin of Product

United States

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